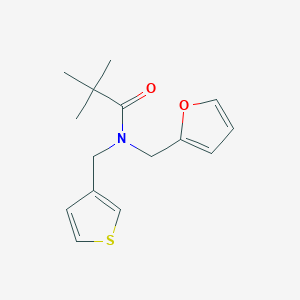
N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide" is a complex molecule that appears to be related to various nicotinamide derivatives, which are often explored for their potential pharmacological properties. The structure suggests the presence of a pyridine ring, an oxadiazole moiety, and a trifluoromethyl group, which are common in medicinal chemistry for their diverse biological activities.
Synthesis Analysis
The synthesis of related compounds often involves the formation of the pyridine ring and subsequent functionalization. For instance, novel routes to 2-trifluoromethyl-nicotinic acid derivatives have been developed, which serve as key intermediates in the manufacture of certain inhibitors . Additionally, the synthesis of nicotinohydrazide and oxadiazole functionalized pyridine derivatives has been reported, with some compounds showing promising cytotoxicity against various human cancer cell lines . These synthetic approaches could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives can significantly influence their biological activity. For example, the molecular conformations of N-alkyl-2-(methylsulfanyl)nicotinamide derivatives show a higher degree of torsion between the pyridine ring and the amide group compared to unsubstituted compounds . This torsion could affect the interaction with biological targets and is an important consideration in the design of new compounds.
Chemical Reactions Analysis
Nicotinamide derivatives can undergo various chemical reactions, which are essential for their biological function or further chemical modifications. For instance, the conversion of nicotinic acid and nicotinamide to derivatives of N-methyl-2-pyridone by methylation and oxidation has been documented . Moreover, the cyclization of chloro-N-(2-pyridinyl)nicotinamides to form pyrimidin-11-ium chlorides has been studied, with the reaction order reflecting steric and electronic effects . These reactions could be relevant to the synthesis or metabolism of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinamide derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. For example, the micro-determination of nicotinamide and its metabolites by high-performance liquid chromatography indicates the importance of analytical methods in understanding the behavior of these compounds in biological systems . Additionally, the stability of N-substituted nicotinamides at different pH levels can influence their suitability as drug candidates .
Applications De Recherche Scientifique
Enzyme Activity and Inhibition
Nicotinamide derivatives play a significant role in the activity and inhibition of enzymes such as Nicotinamide N-methyltransferase (NNMT), which is involved in the N-methylation of nicotinamide and pyridine compounds. This enzymatic activity is crucial for metabolic processes and has implications in diseases such as cancer, neurodegenerative diseases, and metabolic disorders. Research has focused on understanding the kinetics and inhibition mechanisms of NNMT to guide the development of therapeutic interventions (Loring & Thompson, 2018; Babault et al., 2018).
Metabolic Pathways and Disease
Nicotinamide derivatives are also integral to the study of metabolic pathways and their alterations in various diseases. Studies on NNMT's role in metabolism highlight its potential as a molecular biomarker for diseases like melanoma, suggesting its involvement in metabolic regulation and the stabilization of crucial proteins like Sirt1, which affects glucose and cholesterol metabolism (Ganzetti et al., 2018; Hong et al., 2015).
Chemical Synthesis and Applications
The synthesis of nicotinamide derivatives and their structural characterization are fundamental areas of research, with applications ranging from potential receptor agonists to corrosion inhibitors. These compounds are synthesized from nicotinaldehyde and nicotinhydrazine, for example, highlighting their versatility and potential in creating novel compounds with specific biological activities (Hu et al., 2010; Chakravarthy et al., 2014).
Propriétés
IUPAC Name |
N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5O3/c16-15(17,18)10-2-1-9(6-20-10)14(25)21-7-12-22-13(23-26-12)8-3-4-19-11(24)5-8/h1-6H,7H2,(H,19,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRDMVZISHSLNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCC2=NC(=NO2)C3=CC(=O)NC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


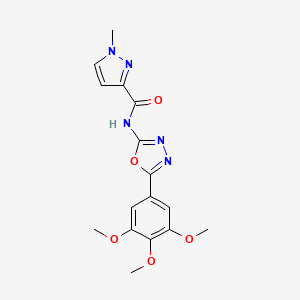
![1,7-dimethyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2520417.png)

![4-((4-fluorobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2520421.png)
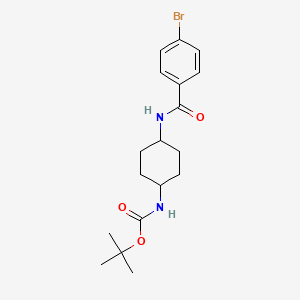
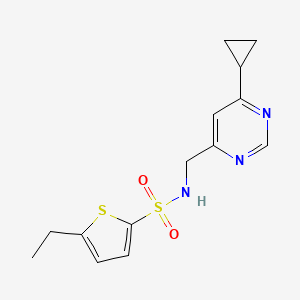
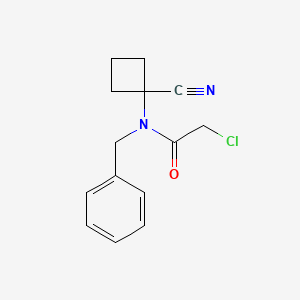

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2520429.png)
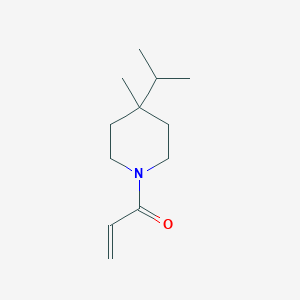
C=O)(C)C](/img/structure/B2520431.png)
![5-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2520432.png)
